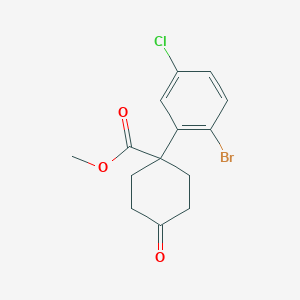

Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate

Description

Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1385694-72-3) is a halogenated cyclohexanecarboxylate ester with the molecular formula C₁₄H₁₄BrClO₃ and a molecular weight of 345.62 g/mol . Its structure features a substituted phenyl ring (2-bromo-5-chloro) attached to a 4-oxocyclohexane core, esterified with a methyl group. This compound is primarily utilized as a pharmaceutical intermediate and organic building block, with applications in synthesizing bioactive molecules .

Properties

CAS No. |

1385694-72-3 |

|---|---|

Molecular Formula |

C14H14BrClO3 |

Molecular Weight |

345.61 g/mol |

IUPAC Name |

methyl 1-(2-bromo-5-chlorophenyl)-4-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H14BrClO3/c1-19-13(18)14(6-4-10(17)5-7-14)11-8-9(16)2-3-12(11)15/h2-3,8H,4-7H2,1H3 |

InChI Key |

FPNIXRNMPVEHLI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=C(C=CC(=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate typically involves multiple steps. One common method starts with the bromination and chlorination of a phenyl ring to introduce the bromine and chlorine substituents. This is followed by the formation of the cyclohexane ring through a series of cyclization reactions. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate is a synthetic organic compound with a unique molecular structure. It features a cyclohexane ring substituted with a carboxylate group and a phenyl group that carries bromine and chlorine substituents. The presence of these halogen atoms contributes to the compound's reactivity and potential biological activity. The chemical formula for this compound is C15H14BrClO3.

Potential Applications

- Medicinal Chemistry this compound has potential applications in medicinal chemistry as a precursor for developing new pharmaceuticals. Its structural features make it suitable for modifications that could lead to compounds with enhanced therapeutic properties.

- Organic Synthesis It may serve as an intermediate in organic synthesis for creating more complex molecules.

Preliminary studies suggest that this compound has potential biological activity. Compounds with similar structures have been investigated for their antimicrobial and anti-inflammatory properties. The halogen substituents may enhance the compound's lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability.

Comparison with Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Methyl 4-oxocyclohexanecarboxylate | Lacks halogen substituents | More stable; less reactive |

| 2-Bromo-5-chlorophenol | Simple phenolic structure | More polar; different reactivity |

| Ethyl 1-(2-Bromo-5-chlorophenyl)-4-oxobutanoate | Similar structure but different backbone | Different chain length affects properties |

Mechanism of Action

The mechanism of action of Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can enhance binding affinity to these targets, while the cyclohexane ring provides structural stability. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-Oxocyclohexanecarboxylate Derivatives

Structural and Electronic Differences

- Halogen Substituents: The 2-bromo-5-chloro substituents in the target compound enhance steric bulk and electron-withdrawing effects compared to analogs with fewer halogens (e.g., 4-fluorophenyl or 3-fluorophenyl derivatives). The 2,4-dichlorophenyl analog (CAS 1408058-16-1) lacks bromine but retains dual chloro groups, reducing molecular weight (301.17 vs. 345.62 g/mol) while maintaining strong electron-withdrawing properties .

Ester Group :

Research Findings and Trends

- Bioactivity : Halogenated derivatives (e.g., bromo/chloro) are prioritized in medicinal chemistry due to their ability to modulate enzyme interactions and improve pharmacokinetics .

- Thermodynamic Stability : Computational studies suggest that the 2-bromo-5-chloro substitution in the target compound may confer greater conformational rigidity compared to fluorophenyl analogs, impacting crystallization behavior .

Biological Activity

Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate, with the CAS number 1385694-72-3, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H14BrClO3

- Molar Mass : 345.62 g/mol

- Structure : The compound features a cyclohexane ring substituted with a bromo-chloro phenyl group and a carboxylate ester.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antibacterial Activity : Studies have shown that halogenated phenyl compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

- Enzyme Inhibition : Compounds with structural similarities have been identified as inhibitors of acetylcholinesterase (AChE) and other enzymes, which are crucial in neurotransmission and various metabolic pathways.

- Anticancer Potential : Some derivatives have demonstrated antiproliferative effects against cancer cell lines, indicating a potential role in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Interaction : The compound may act as a mixed-type inhibitor for AChE, affecting neurotransmitter levels and potentially providing neuroprotective effects against oxidative stress in neuronal cells .

- Binding Affinity : Molecular docking studies suggest that the compound can bind effectively to target proteins, influencing their activity and stability .

- Cellular Uptake : The lipophilicity of the compound may facilitate its penetration into cell membranes, enhancing its bioavailability and efficacy .

Case Studies and Experimental Data

- Antibacterial Screening :

- Enzyme Inhibition Assays :

-

Anticancer Activity :

- Research on related compounds has shown promising results in inhibiting cell proliferation in various cancer types. For instance, quinazolinone derivatives exhibited significant antiproliferative effects by targeting tubulin polymerization pathways . Given its structural characteristics, this compound may similarly affect cancer cell viability.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are common synthetic routes for Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Michael addition of ethyl acetoacetate to chalcone derivatives under reflux in absolute ethanol with a base (e.g., NaOH), as demonstrated in analogous cyclohexanecarboxylate syntheses . Optimization of reaction time (8–12 hours) and stoichiometric ratios (1:1 molar ratio of chalcone to ester) is critical for yields >35%. Side products often arise from incomplete cyclization or halogen displacement, necessitating purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Identify substituent environments (e.g., aromatic protons at δ 7.56–8.27 ppm for nitroaryl derivatives, cyclohexanone protons at δ 2.76–4.12 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1720 cm⁻¹ for ester and ~1670 cm⁻¹ for ketone) and halogen substituents (C-Br/C-Cl vibrations at 500–600 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., exact mass 330.0077 via HRMS) and fragmentation patterns (e.g., loss of bromine/chlorine groups) .

Q. How do the bromo and chloro substituents on the phenyl ring influence the compound’s reactivity in downstream reactions?

- Methodological Answer : The electron-withdrawing nature of Br and Cl substituents deactivates the phenyl ring, directing electrophilic substitution to meta/para positions. Bromine’s higher polarizability enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling), while chlorine stabilizes intermediates via resonance . Comparative studies with nitro or methoxy derivatives highlight halogen-specific steric and electronic effects .

Q. What purification strategies are recommended to address challenges in isolating high-purity samples?

- Methodological Answer :

- Recrystallization : Use ethanol/water or dichloromethane/hexane systems to remove unreacted starting materials.

- Chromatography : Employ silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) for separation of diastereomers or halogenated byproducts .

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves structural ambiguities from NMR .

Q. What are the foundational steps for determining the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for small-molecule diffraction.

- Structure Solution : Apply direct methods (SHELXS/SHELXD) for phase determination .

- Refinement : SHELXL refines positional/anisotropic displacement parameters; ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for structurally similar derivatives?

- Methodological Answer : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Use variable-temperature NMR to distinguish dynamic conformational changes from static disorder. For ambiguous cases, DFT calculations (e.g., Gaussian09) predict chemical shifts and coupling constants to match experimental data .

Q. What strategies address crystallographic disorder in the cyclohexanone ring during structure refinement?

- Methodological Answer : In SHELXL, split disordered atoms into partial occupancy sites (e.g., 68.4:31.6 ratio) and apply restraints (e.g., SIMU/DELU) to stabilize refinement. Analyze puckering parameters (Q, θ, φ) to distinguish envelope, half-chair, or screw-boat conformations .

Q. How does this compound interact with enzymes like 4-hydroxycyclohexanecarboxylate dehydrogenase, and what experimental assays validate this?

- Methodological Answer : The ketone group at C4 may act as a substrate analog for dehydrogenases. Conduct NAD+/NADH-coupled assays (UV-Vis at 340 nm) to monitor enzymatic conversion. Competitive inhibition studies (Km/Vmax shifts) and X-ray co-crystallography with the enzyme active site provide mechanistic insights .

Q. What solvent systems optimize enantioselective synthesis of this compound, and how are stereochemical outcomes analyzed?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) in THF or DMF enhance enantioselectivity. Analyze diastereomeric excess via HPLC with chiral columns (e.g., Chiralpak AD-H) and confirm absolute configuration using anomalous dispersion in X-ray diffraction .

Q. How can computational modeling predict the compound’s metabolic stability or toxicity in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.